M2 Receptor Binding Affinity (Ki) and Selectivity Ratio vs. M1
In vitro binding assays in brain and heart tissue demonstrate that FP-Tztp exhibits an affinity constant (Ki) of 2.2 nM for the M2 receptor, compared to 7.4 nM for the M1 receptor [1]. This equates to a 3.4-fold selectivity for M2 over M1. The compound shows much poorer affinity for M3 and other biogenic amine receptors, underscoring its subtype preference [1].
| Evidence Dimension | Binding Affinity (Ki) at Muscarinic Receptor Subtypes |
|---|---|
| Target Compound Data | M2 Ki = 2.2 nM; M1 Ki = 7.4 nM |
| Comparator Or Baseline | M2 vs. M1 |
| Quantified Difference | 3.4-fold higher affinity for M2 over M1 |
| Conditions | In vitro binding assay using brain and heart tissue; Ki values reported in nmol/L [1]. |
Why This Matters
This quantitative selectivity profile defines the target specificity of FP-Tztp and is a critical parameter for selecting the correct radioligand for in vivo M2 receptor imaging, ensuring the PET signal primarily reflects M2 density rather than other muscarinic subtypes.
- [1] Kiesewetter DO, Carson RE, Jagoda EM, Herscovitch P, Eckelman WC. Muscarinic Cholinergic Receptor Measurements with [18F]FP-TZTP: Control and Competition Studies. J Cereb Blood Flow Metab. 1998 Oct;18(10):1130-42. View Source
